(+/-)16(17)-EpDPA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

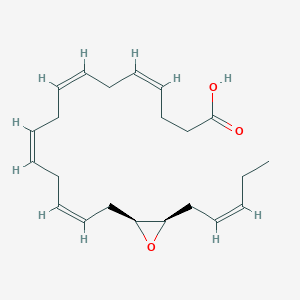

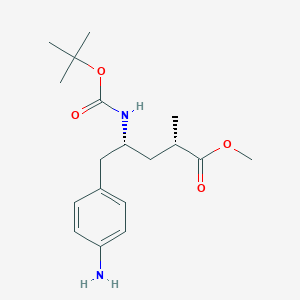

(+/-)16(17)-EpDPA, también conocido como ácido (+/-)16(17)-epoxi-docosahexaenoico, es un lípido bioactivo derivado del ácido graso omega-3 docosahexaenoico (DHA). Este compuesto es parte de la familia de los ácidos grasos epoxi, que son conocidos por sus importantes funciones en varios procesos fisiológicos, incluidos los efectos antiinflamatorios y cardioprotectores.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de (+/-)16(17)-EpDPA generalmente implica la epoxidación del ácido docosahexaenoico. Esto se puede lograr mediante varios métodos, que incluyen:

Epoxidación química: Utilizando perácidos como el ácido m-cloroperbenzoico (m-CPBA) en condiciones controladas para introducir el grupo epóxido en la posición 16(17).

Epoxidación enzimática: Utilizando enzimas del citocromo P450 para epoxidar selectivamente el doble enlace en la posición 16(17) del ácido docosahexaenoico.

Métodos de Producción Industrial

La producción industrial de this compound puede implicar síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC).

Análisis De Reacciones Químicas

Tipos de Reacciones

(+/-)16(17)-EpDPA sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo epóxido se puede oxidar aún más para formar dioles.

Reducción: El epóxido se puede reducir para formar el alcohol correspondiente.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de epóxido, lo que lleva a la formación de varios derivados sustituidos.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el peróxido de hidrógeno o los perácidos en condiciones ácidas o básicas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de aluminio y litio (LiAlH4).

Sustitución: Nucleófilos como aminas, tioles o alcoholes en condiciones suaves.

Principales Productos Formados

Dioles: Formados a través de la oxidación del grupo epóxido.

Alcoholes: Formados a través de la reducción del grupo epóxido.

Derivados Sustituidos: Formados a través de reacciones de sustitución nucleofílica.

Aplicaciones Científicas De Investigación

(+/-)16(17)-EpDPA tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como precursor para la síntesis de varias moléculas bioactivas.

Biología: Se estudia por su papel en las vías de señalización celular y sus efectos sobre la expresión génica.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades inflamatorias, trastornos cardiovasculares y síndromes metabólicos.

Industria: Se utiliza en el desarrollo de nutracéuticos y alimentos funcionales debido a sus beneficios para la salud.

Mecanismo De Acción

El mecanismo de acción de (+/-)16(17)-EpDPA implica su interacción con varios objetivos moleculares y vías:

Efectos antiinflamatorios: Modula la actividad del factor nuclear-kappa B (NF-κB) y otros mediadores inflamatorios, reduciendo la producción de citoquinas proinflamatorias.

Protección cardiovascular: Mejora la producción de óxido nítrico (NO) y mejora la función endotelial, lo que lleva a la vasodilatación y la reducción de la presión arterial.

Regulación metabólica: Influye en el metabolismo de los lípidos y la sensibilidad a la insulina a través de la activación de los receptores activados por proliferadores de peroxisomas (PPAR).

Comparación Con Compuestos Similares

(+/-)16(17)-EpDPA se puede comparar con otros ácidos grasos epoxi como:

Ácidos epoxieicosatrienoicos (EET): Derivados del ácido araquidónico, conocidos por sus efectos vasodilatadores y antiinflamatorios.

Ácidos epoxidocosahexaenoicos (EpDPE): Similares a this compound pero con diferentes posiciones de epóxido, que exhiben actividades biológicas distintas.

Singularidad

This compound es único debido a su posición de epóxido específica, que confiere actividades biológicas distintas en comparación con otros ácidos grasos epoxi. Su capacidad para modular múltiples vías fisiológicas lo convierte en un candidato prometedor para aplicaciones terapéuticas.

Propiedades

Fórmula molecular |

C22H32O3 |

|---|---|

Peso molecular |

344.5 g/mol |

Nombre IUPAC |

(4Z,7Z,10Z,13Z)-15-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]pentadeca-4,7,10,13-tetraenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1 |

Clave InChI |

BCTXZWCPBLWCRV-QCAYAECISA-N |

SMILES isomérico |

CC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

SMILES canónico |

CCC=CCC1C(O1)CC=CCC=CCC=CCC=CCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)

![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)

![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)

![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)